Hypocrellin b

Descripción

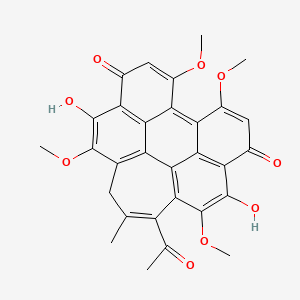

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

12-acetyl-9,17-dihydroxy-5,10,16,21-tetramethoxy-13-methylhexacyclo[13.8.0.02,11.03,8.04,22.018,23]tricosa-1(15),2(11),3(8),4(22),5,9,12,16,18(23),20-decaene-7,19-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O9/c1-10-7-12-18-23-19(27(34)29(12)38-5)13(32)8-15(36-3)21(23)22-16(37-4)9-14(33)20-25(22)24(18)26(17(10)11(2)31)30(39-6)28(20)35/h8-9,34-35H,7H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBMXTMAIKRQSQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C3C4=C(C1)C(=C(C5=C4C(=C6C3=C(C(=O)C=C6OC)C(=C2OC)O)C(=CC5=O)OC)O)OC)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

528.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123940-54-5 | |

| Record name | 1H-Cyclohepta[ghi]perylene-5,12-dione, 3-acetyl-6,11-dihydroxy-4,8,9,13-tetramethoxy-2-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Origin and Discovery of Hypocrellin B: A Technical Guide

Abstract

Hypocrellin B is a naturally occurring perylenequinone pigment renowned for its potent photosensitizing properties, which have garnered significant interest in the fields of photodynamic therapy and pharmacology. This technical guide provides a comprehensive overview of the origin, discovery, and key experimental methodologies associated with this compound. It is intended for researchers, scientists, and professionals in drug development seeking an in-depth understanding of this important biomolecule. This document details the fungal sources of this compound, standardized protocols for its extraction and purification, and a summary of its physicochemical and biological properties. Furthermore, it elucidates the molecular mechanisms underlying its bioactivity, including its role in inducing apoptosis and modulating cellular stress response pathways, and provides a schematic of its biosynthetic origins.

Origin and Discovery

This compound is a secondary metabolite produced by several species of fungi, most notably Hypocrella bambusae and Shiraia bambusicola. These fungi are parasitic on bamboo and have been used in traditional Chinese medicine for centuries. The initial isolation and characterization of hypocrellins, including this compound, were conducted by Chinese scientists. While Hypocrellin A was the first to be extensively studied, the structure of this compound was elucidated in the mid-1980s.[1] These pigments are responsible for the characteristic reddish color of the fungal stromata. The discovery of their potent photodynamic activity, whereby they generate reactive oxygen species (ROS) upon exposure to light, has propelled further research into their potential therapeutic applications.

Experimental Protocols

Fungal Cultivation and Harvest

This compound can be obtained from both the wild-harvested fruiting bodies (ascostromata) of the host fungi and through submerged fermentation of the fungal mycelia. For laboratory-scale production, submerged fermentation is often preferred as it allows for greater control over growth conditions and can lead to higher yields.

A general protocol for fungal cultivation is as follows:

-

Strain Isolation: Fungal strains, such as Shiraia sp., are isolated from their natural host, for example, moso bamboo (Phyllostachys edulis) seeds.[2]

-

Culture Medium: The isolated fungi are cultured on a suitable medium, such as Potato Dextrose Agar (PDA) for solid cultures or a liquid medium for submerged fermentation. A typical liquid medium might contain a carbon source (e.g., maltose), a nitrogen source (e.g., yeast extract, urea), and essential minerals (e.g., FeSO₄·7H₂O, MgSO₄·7H₂O).[2][3]

-

Fermentation Conditions: The liquid cultures are incubated at a controlled temperature (e.g., 25°C) with shaking (e.g., 130-150 rpm) for a specified duration (e.g., 144 hours) to allow for sufficient mycelial growth and hypocrellin production.[2][3]

-

Harvesting: The fungal mycelia are harvested by filtration or centrifugation, washed with distilled water to remove residual medium, and then lyophilized (freeze-dried) to obtain a dry powder.[2][3]

Extraction and Purification of this compound

The extraction and purification of this compound from the dried fungal biomass involves the use of organic solvents and chromatographic techniques.

-

Extraction: The dried and powdered mycelia are extracted with an organic solvent, typically acetone, using a Soxhlet extractor for an extended period (e.g., 12 hours) at an elevated temperature (e.g., 70-80°C).[2][3] The solvent is then removed under vacuum using a rotary evaporator.

-

Purification: The crude extract is further purified using chromatographic methods. High-Performance Liquid Chromatography (HPLC) is the most common technique for obtaining high-purity this compound.

A representative HPLC protocol is detailed in the table below.

Quantitative Data

The following tables summarize key quantitative data related to the analysis and properties of this compound.

| Parameter | Value | Reference |

| HPLC Analysis Conditions | ||

| Column | C18 (e.g., Kromasil 100-5 C18, 250 mm x 4.6 mm) | [4] |

| Mobile Phase | Gradient of Methanol (A) and 0.1% Phosphoric Acid in Water (B) | [4] |

| Flow Rate | 1 mL/min | [4] |

| Detection Wavelength | 460 nm | [4] |

| Column Temperature | 35°C | [4] |

| Spectroscopic Properties | ||

| UV-Vis Absorbance Maxima (in Acetone) | ~465 nm | [2] |

| UV-Vis Absorbance Maxima (in solution with CT-DNA) | Red-shifted to ~535 nm | [5] |

| Photodynamic Properties | ||

| Binding constant to Myoglobin | 1.21 x 10⁵ M⁻¹ | [6] |

Table 1: Quantitative data for the analysis and properties of this compound.

Signaling Pathways and Mechanisms of Action

This compound exerts its biological effects primarily through its ability to generate reactive oxygen species (ROS) upon photoactivation, leading to cellular damage and apoptosis. It is also known to modulate cellular stress response pathways.

Induction of Apoptosis

This compound-mediated photodynamic therapy induces apoptosis in cancer cells through the generation of ROS, which triggers the intrinsic apoptosis pathway. This process involves mitochondrial dysfunction and the activation of caspases.

References

- 1. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. scispace.com [scispace.com]

- 6. pure.psu.edu [pure.psu.edu]

An In-depth Technical Guide to the Photophysical and Photochemical Properties of Hypocrellin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellin B, a perylenequinone pigment isolated from the fungus Hypocrella bambusae, has garnered significant attention in the scientific community for its potent photosensitizing capabilities. This technical guide provides a comprehensive overview of the core photophysical and photochemical properties of this compound, offering valuable insights for its application in photodynamic therapy (PDT) and other photochemical fields. The document details quantitative data, experimental methodologies for its characterization, and visual representations of the underlying photoprocesses.

Data Presentation: Photophysical and Photochemical Parameters

The photophysical and photochemical characteristics of this compound are summarized in the tables below, providing a quantitative basis for its evaluation as a photosensitizer. These parameters are crucial for predicting its efficacy in generating reactive oxygen species (ROS) upon light activation.

Table 1: Photophysical Properties of this compound

| Property | Value(s) | Solvent/Conditions |

| Absorption Maxima (λmax) | 470 nm, 552 nm, 592 nm | Dimethyl sulfoxide (DMSO)[1] |

| ~460-470 nm | General visible wavelength range[2] | |

| 466 nm | In the absence of CT-DNA | |

| Molar Extinction Coefficient (ε) | 6230 M-1cm-1 | At 630 nm (for a derivative)[3] |

| Fluorescence Emission Maxima (λem) | ~610 nm (neutral mono-molecule) | General[4] |

| ~660 nm (excited proton) | General[4] | |

| 620 nm | Dimethyl sulfoxide (DMSO)[1] | |

| Fluorescence Quantum Yield (Φf) | Varies with solvent polarity | General |

| Triplet State Lifetime (τT) | 4-6 µs | In solution |

Table 2: Photochemical Properties of this compound

| Property | Value(s) | Method/Conditions |

| Singlet Oxygen (1O2) Quantum Yield (ΦΔ) | ~0.7-0.8 | Comparable to Photofrin and chlorin e6 |

| 0.76 | In chloroform solution[1] | |

| 0.47 to 0.62 (complex with Lanthanum) | In ethanol, reference: methylene blue (ΦΔ = 0.52) | |

| 0.60 (for HBEA-R1 derivative) | [3] | |

| Reactive Oxygen Species (ROS) Generated | Singlet oxygen (1O2), Superoxide (O2•−), Hydroxyl radical (•OH), Hydrogen peroxide (H2O2) | Upon light irradiation[4] |

| Photochemical Mechanisms | Type I (electron transfer) and Type II (energy transfer) | Dual-mode action |

Experimental Protocols

Detailed methodologies for the characterization of this compound's photophysical and photochemical properties are outlined below. These protocols provide a foundation for reproducible experimental design.

UV-Visible Absorption Spectroscopy

This technique is fundamental for determining the absorption maxima of this compound, which dictates the optimal wavelengths for photoactivation.

Objective: To determine the absorption spectrum and molar extinction coefficient of this compound.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

High-purity solvent (e.g., DMSO, ethanol, chloroform)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Instrument Warm-up: Turn on the UV-Vis spectrophotometer and its light sources (deuterium and tungsten lamps) and allow them to stabilize for at least 20-30 minutes.

-

Blank Measurement: Fill a quartz cuvette with the solvent that will be used to dissolve this compound. Place the cuvette in the reference holder of the spectrophotometer. If using a single-beam instrument, measure the solvent as a blank to subtract its absorbance.

-

Sample Preparation: Prepare a series of dilutions of the this compound stock solution in the chosen solvent. Concentrations should be in a range that yields absorbance values between 0.1 and 1.0 to ensure linearity according to the Beer-Lambert law.

-

Spectral Acquisition:

-

Rinse a quartz cuvette with a small amount of the most dilute this compound solution and then fill it.

-

Place the sample cuvette in the sample holder of the spectrophotometer.

-

Set the wavelength range for the scan (e.g., 300-800 nm).

-

Acquire the absorption spectrum.

-

Repeat the measurement for each of the prepared dilutions.

-

-

Data Analysis:

-

Identify the wavelengths of maximum absorbance (λmax).

-

To determine the molar extinction coefficient (ε), plot absorbance at a specific λmax against the concentration of the dilutions. The slope of the resulting linear fit, according to the Beer-Lambert law (A = εcl), will be the molar extinction coefficient (where c is the concentration in mol/L and l is the path length in cm).

-

Fluorescence Spectroscopy

Fluorescence spectroscopy provides insights into the excited state properties of this compound, including its emission spectrum and fluorescence quantum yield.

Objective: To measure the fluorescence emission spectrum and determine the fluorescence quantum yield of this compound.

Materials:

-

This compound solution of known absorbance at the excitation wavelength

-

A fluorescent standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H2SO4 or Rhodamine 6G in ethanol)

-

High-purity, fluorescence-free solvent

-

Quartz fluorescence cuvettes (1 cm path length, four polished sides)

-

Spectrofluorometer

Procedure:

-

Instrument Setup: Turn on the spectrofluorometer and allow the excitation source (typically a Xenon arc lamp) to stabilize.

-

Excitation and Emission Wavelengths:

-

Set the excitation wavelength to one of the absorption maxima of this compound determined from UV-Vis spectroscopy.

-

Set the emission wavelength range to scan across the expected fluorescence region (e.g., 550-800 nm).

-

-

Sample and Standard Preparation:

-

Prepare a dilute solution of this compound in the chosen solvent. The absorbance at the excitation wavelength should be low (typically < 0.1) to avoid inner filter effects.

-

Prepare a solution of the fluorescent standard with a similar absorbance at the same excitation wavelength.

-

-

Spectral Acquisition:

-

Acquire the fluorescence emission spectrum of the solvent blank to check for background fluorescence.

-

Acquire the fluorescence emission spectrum of the this compound solution.

-

Acquire the fluorescence emission spectrum of the fluorescent standard under identical experimental conditions (excitation wavelength, slit widths).

-

-

Data Analysis (Relative Quantum Yield Calculation):

-

Integrate the area under the fluorescence emission curves for both the this compound sample and the standard.

-

The fluorescence quantum yield (Φf,sample) can be calculated using the following equation: Φf,sample = Φf,std * (Isample / Istd) * (Astd / Asample) * (nsample2 / nstd2) where:

-

Φf,std is the known quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Singlet Oxygen Quantum Yield (ΦΔ) Determination

The efficiency of a photosensitizer is often determined by its ability to generate singlet oxygen (1O2). The singlet oxygen quantum yield (ΦΔ) can be measured indirectly by chemical trapping.

Objective: To determine the singlet oxygen quantum yield of this compound using 1,3-diphenylisobenzofuran (DPBF) as a chemical trap.

Materials:

-

This compound solution

-

1,3-diphenylisobenzofuran (DPBF) solution

-

A reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)

-

High-purity solvent (e.g., DMSO, ethanol)

-

Quartz cuvettes

-

UV-Vis spectrophotometer

-

Light source with a specific wavelength for irradiation (e.g., a laser or a lamp with a bandpass filter)

Procedure:

-

Solution Preparation:

-

Prepare solutions of this compound and the reference photosensitizer with matched absorbance at the irradiation wavelength.

-

Prepare a stock solution of DPBF in the same solvent.

-

-

Reaction Mixture:

-

In a quartz cuvette, mix the this compound solution with the DPBF solution. The final concentration of DPBF is typically in the micromolar range.

-

Prepare a similar mixture with the reference photosensitizer and DPBF.

-

-

Irradiation and Monitoring:

-

Place the cuvette in the UV-Vis spectrophotometer.

-

Irradiate the sample with the light source for short, defined time intervals.

-

After each irradiation interval, record the absorption spectrum, paying close attention to the decrease in the DPBF absorption peak (around 415 nm).

-

Repeat the process for the reference photosensitizer.

-

-

Data Analysis:

-

Plot the absorbance of DPBF at its maximum as a function of irradiation time for both the this compound sample and the reference.

-

The initial rate of DPBF decomposition is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of this compound (ΦΔ,HB) can be calculated using the following equation: ΦΔ,HB = ΦΔ,ref * (kHB / kref) * (Iabs,ref / Iabs,HB) where:

-

ΦΔ,ref is the known singlet oxygen quantum yield of the reference.

-

k is the initial rate of DPBF decomposition (slope of the absorbance vs. time plot).

-

Iabs is the rate of light absorption by the photosensitizer, which is proportional to (1 - 10-A), where A is the absorbance at the irradiation wavelength. Since the absorbances are matched, this term is often assumed to be equal.

-

-

Electron Paramagnetic Resonance (EPR) Spectroscopy for Superoxide Detection

EPR spectroscopy, in conjunction with spin trapping, is a powerful technique for the detection of short-lived radical species like the superoxide anion (O2•−), which is generated through the Type I photochemical mechanism.

Objective: To detect the formation of superoxide radicals generated by this compound upon photoirradiation using a spin trap.

Materials:

-

This compound solution

-

Spin trap (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO)

-

High-purity solvent (e.g., DMSO, aqueous buffer)

-

EPR spectrometer

-

Light source for in-situ irradiation within the EPR cavity

Procedure:

-

Sample Preparation:

-

Prepare a solution containing this compound and the spin trap (DMPO) in the chosen solvent. The concentration of DMPO is typically much higher than that of this compound.

-

Transfer the solution to a suitable EPR sample tube (e.g., a flat cell for aqueous samples).

-

-

EPR Measurement:

-

Place the sample tube into the EPR cavity.

-

Set the EPR spectrometer parameters (microwave frequency, microwave power, modulation amplitude, scan range, etc.). These parameters may need to be optimized for the specific spin adduct being detected.

-

Record a baseline EPR spectrum in the dark to ensure no pre-existing radical signals.

-

-

Photoirradiation and Spectral Acquisition:

-

Irradiate the sample in the EPR cavity with a light source of the appropriate wavelength.

-

Acquire EPR spectra during and after irradiation.

-

-

Data Analysis:

-

The formation of the superoxide radical will lead to the formation of a DMPO-OOH spin adduct, which has a characteristic EPR spectrum.

-

Analyze the recorded EPR spectrum and compare the hyperfine coupling constants with known values for the DMPO-OOH adduct to confirm the presence of superoxide.

-

The intensity of the EPR signal is proportional to the concentration of the spin adduct, providing a semi-quantitative measure of superoxide generation.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the photophysical and photochemical properties of this compound.

Caption: Jablonski diagram illustrating the electronic transitions of this compound.

Caption: Dual photochemical pathways of this compound.

Caption: A typical experimental workflow for evaluating this compound as a photosensitizer.

References

- 1. Comparative Study of Free and Encapsulated this compound on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Preclinical assessment of this compound and this compound derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antimicrobial photodynamic therapy with this compound against SARS-CoV-2 infection? - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Differences Between Hypocrellin A and Hypocrellin B

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellins, a class of perylenequinone pigments isolated from the parasitic fungi Hypocrella bambusae and Shiraia bambusicola, have garnered significant attention in the scientific community for their potent photodynamic properties. Among the various derivatives, Hypocrellin A (HA) and Hypocrellin B (HB) are the most abundant and extensively studied. These compounds are renowned for their capacity to generate reactive oxygen species (ROS) upon photoirradiation, a characteristic that underpins their application in photodynamic therapy (PDT) for cancer and microbial infections. Despite their structural similarities, HA and HB exhibit distinct physicochemical and biological profiles. This technical guide provides a comprehensive comparison of Hypocrellin A and this compound, detailing their structural, photophysical, photochemical, and biological differences, supported by experimental data and methodologies.

Structural Dissimilarities

The fundamental difference between Hypocrellin A and this compound lies in their chemical structures. Both share the same perylene quinonoid core; however, this compound is essentially a dehydrated form of Hypocrellin A. This seemingly minor structural alteration has profound implications for their molecular geometry and, consequently, their physicochemical and biological activities.

Physicochemical Properties: A Comparative Analysis

The structural variance between Hypocrellin A and this compound directly influences their photophysical and photochemical behaviors. These properties are paramount to their efficacy as photosensitizers in PDT.

Spectroscopic Properties

The absorption and emission spectra of HA and HB are crucial for determining the optimal wavelength for their photoactivation. While both compounds absorb in the visible region, there are notable differences in their spectral profiles.

| Property | Hypocrellin A | This compound | Solvent |

| Absorption Maxima (λmax) | ~470, 540, 580 nm | ~466, 552, 592 nm | DMSO[1] |

| Molar Extinction Coefficient (ε) | Data not consistently available in ethanol | Not specified | Ethanol |

| Fluorescence Emission Maxima | Not specified | ~620 nm | DMSO[1] |

| Fluorescence Quantum Yield (Φf) | Data not consistently available in ethanol | Data not consistently available in ethanol | Ethanol |

Table 1: Comparison of Spectroscopic Properties of Hypocrellin A and this compound.

Photochemical Properties

The therapeutic potential of hypocrellins is intrinsically linked to their ability to generate cytotoxic ROS upon light activation. The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).

| Property | Hypocrellin A | This compound | Solvent |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.7-0.8 | 0.47 - 0.76 | Ethanol/Chloroform[2][3][4] |

Table 2: Comparison of Singlet Oxygen Quantum Yields of Hypocrellin A and this compound.

Biological Activity: A Tale of Two Potencies

Hypocrellin A and this compound exhibit a broad spectrum of biological activities, including antimicrobial and anticancer effects. However, their potencies differ significantly, with Hypocrellin A generally demonstrating superior efficacy.

Antimicrobial and Antileishmanial Activity

Hypocrellin A has shown promising activity against a range of pathogens, whereas this compound is markedly less effective.

| Organism | Hypocrellin A IC50 (µg/mL) | This compound IC50 (µg/mL) |

| Candida albicans | 0.65[5][6] | Weak activity[5][6] |

| Staphylococcus aureus | 3-10[5][6] | Inactive[5][6] |

| Methicillin-resistant S. aureus (MRSA) | 3-10[5][6] | Inactive[5][6] |

| Pseudomonas aeruginosa | 3-10[5][6] | Inactive[5][6] |

| Mycobacterium intracellulare | 3-10[5][6] | Mild activity[5][6] |

| Leishmania donovani | 0.27[5] | 12.7[5] |

Table 3: Comparative Antimicrobial and Antileishmanial Activities of Hypocrellin A and this compound.

Anticancer Activity

Both hypocrellins have been investigated for their potential in cancer PDT. Hypocrellin A, in particular, has been shown to induce apoptosis in various cancer cell lines. The cytotoxic effects of this compound have also been documented, with its efficacy being enhanced when used in nanocarrier systems.

| Cell Line | Hypocrellin A IC50 (µM) | This compound IC50 (µM) |

| A549 (Human Lung Adenocarcinoma) | ~0.08 (with PDT)[7] | Not specified |

| MDA-MB-231 (Human Breast Cancer) | Not specified | Induces apoptosis (with PDT)[2] |

| HepG2 (Human Hepatocellular Carcinoma) | Not specified | Not specified |

| Bel-7721 (Human Hepatoma) | Not specified | Not specified |

| Anip-973 (Human Lung Cancer) | Not specified | Not specified |

Table 4: Comparative Anticancer Activities of Hypocrellin A and this compound.

Mechanism of Action: The Mitochondrial Pathway

The photodynamic action of Hypocrellin A has been shown to induce apoptosis in cancer cells primarily through the ROS-mediated mitochondrial signaling pathway. Upon photoactivation, Hypocrellin A generates ROS, which leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in programmed cell death.[7][8] While the precise signaling cascade for this compound is less detailed, studies indicate that it also induces mitochondrial damage and apoptosis in cancer cells upon light irradiation.[2][9]

Experimental Protocols

Isolation and Purification by HPLC

Hypocrellins are typically extracted from the fungal source using organic solvents and then purified using High-Performance Liquid Chromatography (HPLC).

A representative HPLC method for the separation of Hypocrellin A and B involves a C18 column with a gradient elution.[1][10][11]

-

Column: Kromasil 100-5 C18 (250 mm × 4.6 mm)

-

Mobile Phase A: 0.1% Phosphoric acid in water

-

Mobile Phase B: Methanol

-

Gradient: A time-dependent gradient from 60% to 75% Methanol over 45 minutes.

-

Flow Rate: 1 mL/min

-

Detection: 460 nm

Spectroscopic Characterization

UV-Vis and fluorescence spectroscopy are standard techniques to characterize the photophysical properties of hypocrellins.

-

UV-Vis Spectroscopy:

-

Instrument: A standard UV-Vis spectrophotometer.

-

Solvent: Spectroscopic grade ethanol or DMSO.

-

Procedure: Prepare a dilute solution of the hypocrellin. Record the absorbance spectrum from 200 to 800 nm.

-

-

Fluorescence Spectroscopy:

-

Instrument: A spectrofluorometer.

-

Solvent: Spectroscopic grade ethanol or DMSO.

-

Procedure: Excite the sample at its absorption maximum (e.g., 470 nm) and record the emission spectrum. The fluorescence quantum yield can be determined relative to a standard with a known quantum yield.[12]

-

Determination of Reactive Oxygen Species (ROS) Generation

The generation of singlet oxygen can be quantified using chemical trapping agents like 1,3-diphenylisobenzofuran (DPBF), where the decrease in DPBF absorbance is monitored spectrophotometrically.

Cytotoxicity and Antimicrobial Assays

The biological activity of hypocrellins is typically assessed using cell viability and microbial growth inhibition assays.

-

MTT Assay for Cytotoxicity:

-

Seed cancer cells in a 96-well plate and allow them to adhere.

-

Treat the cells with varying concentrations of the hypocrellin.

-

For photodynamic studies, irradiate the cells with light at the appropriate wavelength.

-

Incubate the cells for a specified period (e.g., 24-48 hours).

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize the formazan crystals and measure the absorbance to determine cell viability.

-

-

Broth Microdilution for Antimicrobial Activity:

-

Prepare serial dilutions of the hypocrellin in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration that inhibits visible growth.[5]

-

Conclusion

Hypocrellin A and this compound, while structurally closely related, exhibit significant differences in their photophysical, photochemical, and biological properties. Hypocrellin A generally demonstrates superior antimicrobial and antileishmanial activity. The photodynamic anticancer effects of both compounds are primarily mediated through the induction of apoptosis via the mitochondrial pathway. The choice between Hypocrellin A and B for a specific application will depend on the desired biological effect and the target organism or cell type. Further research, particularly comparative studies under standardized conditions, will be crucial for fully elucidating their distinct mechanisms of action and optimizing their therapeutic potential.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.aip.org [pubs.aip.org]

- 4. researchgate.net [researchgate.net]

- 5. Antimicrobial and Antileishmanial Activities of Hypocrellins A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative Study of Free and Encapsulated this compound on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

The Architecture of a Potent Photosensitizer: A Technical Guide to the Biosynthesis of Hypocrellin B in Shiraia bambusicola

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypocrellin B, a perylenequinone pigment produced by the fungus Shiraia bambusicola, has garnered significant attention for its potent photodynamic therapeutic properties. As a photosensitizer, it can generate reactive oxygen species upon light activation, leading to targeted cell death, a mechanism with profound implications for anticancer and antiviral therapies. Understanding the intricate biosynthetic pathway of this compound is paramount for its sustainable production and the potential for bioengineering novel derivatives with enhanced therapeutic efficacy. This technical guide provides an in-depth exploration of the core biosynthetic pathway of this compound in S. bambusicola, detailing the genetic machinery, enzymatic transformations, and regulatory networks. We present a consolidation of current research, including quantitative data on hypocrellin production, detailed experimental methodologies for key analytical and genetic techniques, and visual representations of the biosynthetic and regulatory pathways to facilitate a comprehensive understanding for researchers and drug development professionals.

The this compound Biosynthetic Pathway: A Polyketide Assembly Line

The biosynthesis of this compound is a classic example of a fungal polyketide pathway, originating from the condensation of acetyl-CoA and malonyl-CoA units. The core of this pathway is orchestrated by a Type I polyketide synthase (PKS), which iteratively catalyzes the formation of a polyketide chain that subsequently undergoes a series of modifications including cyclization, dimerization, and oxidation to yield the final perylenequinone structure.

A putative hypocrellin biosynthetic gene cluster, often referred to as cluster 54, has been identified in S. bambusicola S4201. This cluster harbors the essential genes encoding the enzymatic machinery required for hypocrellin synthesis. The proposed biosynthetic pathway, analogous to that of the structurally similar fungal metabolite cercosporin, is initiated by the PKS, followed by a cascade of tailoring enzymes.

Key Enzymatic Steps:

-

Polyketide Chain Synthesis: A multifunctional Type I Polyketide Synthase (PKS), encoded by a key gene within the cluster (e.g., SbPKS1), assembles the initial polyketide backbone from acetyl-CoA and malonyl-CoA.[1]

-

Dimerization: The polyketide monomers are believed to undergo dimerization, a critical step in forming the characteristic perylenequinone core. This is likely catalyzed by phenol coupling enzymes.[1]

-

Cyclization and Aromatization: Intramolecular cyclization and subsequent aromatization reactions form the polycyclic aromatic structure.

-

Oxidative Modifications: A series of hydroxylases and monooxygenases introduce hydroxyl and other functional groups to the perylenequinone scaffold. These modifications are crucial for the bioactivity of hypocrellins. Genes encoding these enzymes have been identified within the biosynthetic cluster.[1]

-

Methylation: O-methyltransferases are responsible for the methylation of hydroxyl groups, a key step in the final maturation of the hypocrellin molecule.

The following diagram illustrates the proposed biosynthetic pathway leading to this compound.

Caption: Proposed Biosynthesis Pathway of this compound.

Genetic Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the genetic level, primarily by pathway-specific transcription factors located within the biosynthetic gene cluster. These transcription factors act as master switches, controlling the expression of the structural genes involved in the pathway.

-

SbTF/zftf: A key zinc finger transcription factor, designated as SbTF or zftf, has been identified and shown to be a positive regulator of the hypocrellin biosynthetic gene cluster.[1][2] Overexpression of this transcription factor has been demonstrated to significantly increase hypocrellin production.[2]

-

SbMNF: A putative monooxygenase, SbMNF, has been identified as a downstream gene influenced by SbTF. Overexpression of SbMNF has been shown to not only increase the overall hypocrellin yield but also alter the relative composition of different hypocrellin analogues, leading to a significant increase in this compound production in certain strains.[1][3]

The regulatory network is a promising target for metabolic engineering strategies aimed at enhancing this compound production.

Caption: Regulatory Network of this compound Biosynthesis.

Quantitative Data on Hypocrellin Production

Efforts to enhance the production of hypocrellins in S. bambusicola have employed various strategies, including genetic modification, co-culturing, and the use of elicitors. The following tables summarize the quantitative outcomes of these approaches.

Table 1: Enhancement of Hypocrellin Production through Genetic Modification

| Gene Modified | Strain | Modification | Fold Increase in this compound Yield | Reference |

| SbMNF | zzz816 | Overexpression | 70.3 | [1][3][4] |

| SbTF | CNUCC C72 (low-yielding) | Overexpression | Significant increase from no detection | [1][3] |

| mono (O-methyltransferase/FAD-dependent monooxygenase) | S4201 | Overexpression | ~200% increase in Hypocrellin A | [5][6] |

| hyd (hydroxylase) | S4201 | Overexpression | ~100% increase in Hypocrellin A | [5][6] |

Table 2: Influence of Co-culturing and Elicitors on Hypocrellin Production

| Condition | Strain | Result | Reference |

| Co-culture with Arthrinium sp. AF-5 | GDMCC 60438 | 2.8-fold increase in Hypocrellin A yield | [7] |

| Elicitor PB90 | S. bambusicola | 2.5 to 4.5-fold increase in total hypocrellin yield | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the study of this compound biosynthesis.

Fungal Strains and Culture Conditions

-

Shiraia bambusicola strains (e.g., S4201, zzz816, CNUCC C72) are typically maintained on Potato Dextrose Agar (PDA) at 28°C. For liquid fermentation and hypocrellin production, strains are cultured in Potato Dextrose Broth (PDB) at 28°C with shaking (e.g., 150 rpm) for a specified period (e.g., 120-144 hours).[2]

Genetic Modification: PEG-Mediated Protoplast Transformation

This method is commonly used for introducing foreign DNA into filamentous fungi.

Caption: Workflow for PEG-Mediated Fungal Transformation.

-

Protoplast Preparation: Mycelia from a liquid culture are harvested and treated with an enzymatic solution (e.g., containing driselase and lysozyme in an osmotic stabilizer like mannitol) to digest the fungal cell walls and release protoplasts.

-

Transformation: The isolated protoplasts are incubated with the plasmid DNA carrying the gene of interest and a solution of polyethylene glycol (PEG) and calcium chloride (CaCl2). PEG facilitates the uptake of DNA into the protoplasts.

-

Regeneration and Selection: The transformed protoplasts are plated on a regeneration medium containing an osmotic stabilizer. After a period of regeneration, the protoplasts are transferred to a selective medium containing an appropriate antibiotic (e.g., hygromycin B) to select for successful transformants.

-

Verification: Putative transformants are confirmed by PCR to detect the presence of the integrated gene, and by quantitative real-time PCR (qRT-PCR) to analyze its expression level.

Hypocrellin Extraction and Quantification by HPLC

-

Extraction: Mycelia are harvested from liquid culture by filtration, dried, and then extracted with an organic solvent such as methanol or acetone. The extract is then concentrated.

-

HPLC Analysis: The concentrated extract is dissolved in a suitable solvent (e.g., acetonitrile) and analyzed by High-Performance Liquid Chromatography (HPLC).

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% phosphoric acid or formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed.

-

Detection: Hypocrellins are detected by a UV-Vis or photodiode array (PDA) detector at their characteristic absorption maxima (around 465 nm).

-

Quantification: The concentration of this compound is determined by comparing the peak area to a standard curve generated with a purified this compound standard.

-

Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

-

RNA Isolation: Total RNA is extracted from fungal mycelia using a suitable kit or a standard protocol involving cell lysis and purification. The quality and quantity of the RNA are assessed by spectrophotometry and gel electrophoresis.

-

cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random or oligo(dT) primers.

-

qPCR: The qPCR reaction is performed using a real-time PCR system with a SYBR Green-based detection method. Gene-specific primers are designed for the target genes (e.g., SbPKS1, SbTF, SbMNF) and a reference (housekeeping) gene for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCt method, with the housekeeping gene expression as the internal control.

Conclusion and Future Perspectives

The elucidation of the this compound biosynthetic pathway in Shiraia bambusicola has opened new avenues for the enhanced production of this valuable phototherapeutic agent. Genetic manipulation of key enzymes and regulatory factors has proven to be a highly effective strategy for increasing yields. Future research will likely focus on a more detailed characterization of the individual enzymatic steps, the elucidation of the complete regulatory network, and the application of synthetic biology approaches to reconstruct and optimize the pathway in heterologous hosts. A deeper understanding of the biosynthesis of this compound will not only facilitate its commercial production but also enable the bio-engineering of novel perylenequinone derivatives with tailored photodynamic properties for advanced therapeutic applications.

References

- 1. nibb.ac.jp [nibb.ac.jp]

- 2. researchgate.net [researchgate.net]

- 3. Genome Sequencing and Analysis of the Hypocrellin-Producing Fungus Shiraia bambusicola S4201 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mpipz.mpg.de [mpipz.mpg.de]

- 5. Identification and Evaluation of Reliable Reference Genes in the Medicinal Fungus Shiraia bambusicola - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. web.vscht.cz [web.vscht.cz]

- 7. protocols.io [protocols.io]

- 8. mdpi.com [mdpi.com]

Spectroscopic Analysis of Hypocrellin B for Structural Elucidation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypocrellin B is a naturally occurring perylenequinonoid pigment isolated from the parasitic fungus Hypocrella bambusae. As a potent photosensitizer, it has garnered significant interest in the field of photodynamic therapy (PDT) for applications ranging from cancer treatment to antimicrobial strategies.[1] The complex, polycyclic aromatic structure of this compound necessitates a multi-faceted analytical approach for its definitive structural elucidation and characterization. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), UV-Visible, and Infrared (IR) spectroscopy—used to analyze this compound, complete with data summaries and generalized experimental protocols.

Core Spectroscopic Techniques for Structural Elucidation

A combination of spectroscopic methods is essential to unambiguously determine the structure of complex natural products like this compound.[2] While techniques like UV-Vis provide information on the electronic system and MS determines the molecular mass, NMR and IR spectroscopy are crucial for mapping the covalent framework and identifying functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the de novo structure elucidation of organic molecules.[3] By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information about the molecular skeleton, connectivity, and stereochemistry.

The chemical shifts (δ) are the most critical quantitative data from NMR. For this compound and its derivatives, ¹H NMR is particularly useful for identifying protons on the aromatic core and substituent groups.

| Proton / Carbon | Typical Chemical Shift (δ, ppm) | Significance |

| Aromatic Protons (e.g., H-5, H-8) | 6.1 - 6.9 | Confirms the perylenequinone core structure. Shifts are sensitive to substitution patterns. |

| Methoxyl Protons (-OCH₃) | 3.5 - 4.5 | Indicates the presence and number of methoxy groups. |

| Methyl Protons (-CH₃) | 2.0 - 3.0 | Identifies aliphatic methyl groups attached to the core. |

| Acetyl Protons (-COCH₃) | ~2.5 | Signal for the acetyl group protons. |

| Aromatic Carbons | 100 - 160 | Defines the carbon skeleton of the aromatic rings. |

| Carbonyl Carbons (C=O) | 170 - 190 | Characteristic shifts for the quinone and acetyl carbonyls. |

| Methoxyl / Methyl Carbons | 20 - 60 | Confirms the presence of -OCH₃ and -CH₃ groups. |

| Note: Specific chemical shifts can vary depending on the solvent and specific derivative of this compound.[4][5] |

A routine experimental protocol for analyzing a natural product like this compound involves several steps to build the structure piece by piece.[6]

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to ensure the sample is fully dissolved and to avoid overlapping solvent signals with analyte peaks.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. This provides initial information on the types of protons present (aromatic, aliphatic, methoxy) and their relative numbers through integration.

-

¹³C NMR Acquisition: Acquire a ¹³C NMR spectrum, often using a broadband proton-decoupling pulse sequence. This reveals the number of unique carbon atoms in the molecule. For enhanced sensitivity, especially with small sample quantities, longer acquisition times may be necessary.[7]

-

DEPT (Distortionless Enhancement by Polarization Transfer): Run DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning carbon signals.

-

2D COSY (Correlation Spectroscopy): Acquire a ¹H-¹H COSY spectrum to identify protons that are spin-spin coupled, typically those on adjacent carbons. This helps establish connectivity within fragments of the molecule.

-

2D HSQC (Heteronuclear Single Quantum Coherence): Acquire a ¹H-¹³C HSQC spectrum to correlate protons directly to the carbons they are attached to. This is a primary method for assigning carbon signals based on their known proton assignments.

-

2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire a ¹H-¹³C HMBC spectrum to observe correlations between protons and carbons over two to three bonds. This is the key experiment for connecting the molecular fragments identified from COSY and establishing the complete carbon skeleton.[8]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable structural information.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for moderately sized, polar molecules like this compound, as it typically generates intact protonated molecules [M+H]⁺ with minimal initial fragmentation.[10][11]

| Analysis Type | Typical m/z Value | Significance |

| Full Scan ESI-MS | ~547.16 | Corresponds to the [M+H]⁺ ion of this compound (C₃₀H₂₆O₁₀), confirming its elemental formula and molecular weight. |

| MS/MS Fragmentation | Varies | Daughter ions reveal characteristic losses of functional groups (e.g., H₂O, CO, CH₃, OCH₃), helping to confirm the structure of the core and side chains.[12][13] |

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent system, typically a mixture of methanol or acetonitrile with water, often containing a small amount of acid (e.g., 0.1% formic acid) to promote protonation.[14]

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through coupling with a liquid chromatography (LC) system for online separation and analysis.

-

Full Scan (MS1): Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺. The high-resolution mass measurement from an Orbitrap or TOF analyzer can confirm the elemental composition.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z ~547) as the precursor ion for fragmentation.

-

Collision-Induced Dissociation (CID): The precursor ion is accelerated into a collision cell filled with an inert gas (e.g., nitrogen or argon). Collisions impart energy, causing the ion to fragment along its weakest bonds.[15]

-

Fragment Ion Analysis (MS2): The resulting fragment (daughter) ions are mass-analyzed to produce the MS/MS spectrum. Interpretation of the neutral losses and fragment m/z values allows for the confirmation of structural motifs.[16]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of light by the molecule's electronic system, providing a characteristic fingerprint of its conjugated π-system.[17] For a highly conjugated molecule like this compound, this technique is simple, rapid, and informative. Fluorescence spectroscopy provides complementary information on the molecule's emission properties after excitation.

| Technique | Solvent | Wavelength (λ) | Transition/Significance |

| UV-Vis Absorption | DMSO / Ethanol | ~470 nm (λₘₐₓ) | Strong π-π* transition characteristic of the perylenequinone chromophore.[18] |

| ~552 nm | Weaker absorption band.[18] | ||

| ~592 nm | Weaker absorption band.[18] | ||

| Fluorescence Emission | DMSO / Ethanol | ~620 - 630 nm | Characteristic emission peak upon excitation near the λₘₐₓ. Used for biodistribution studies.[19][20] |

-

Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable UV-transparent solvent (e.g., DMSO, ethanol, acetonitrile). Serially dilute the stock solution to a concentration that gives a maximum absorbance reading within the linear range of the spectrophotometer (typically 0.1 - 1.0).[21]

-

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference (blank). Place it in the spectrophotometer and record a baseline spectrum.[22][23]

-

Sample Measurement: Rinse the cuvette with the sample solution, then fill it and place it in the spectrophotometer.

-

Spectral Acquisition: Scan a wavelength range, for instance, from 300 nm to 800 nm, to capture all relevant electronic transitions.

-

Data Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ) from the resulting spectrum. The absorbance value at λₘₐₓ can be used for quantification via the Beer-Lambert law if the molar extinction coefficient is known.[9]

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the vibrations of its chemical bonds. Each type of bond (e.g., C=O, O-H, C-H) absorbs IR radiation at a characteristic frequency.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3200 (broad) | O-H stretch | Hydroxyl groups (-OH) |

| 3000 - 2850 | C-H stretch | Aliphatic (methyl, methoxy) |

| ~1710 | C=O stretch | Acetyl carbonyl |

| 1650 - 1620 | C=O stretch | Quinone carbonyls |

| 1600 - 1450 | C=C stretch | Aromatic ring |

| 1250 - 1000 | C-O stretch | Ether (methoxy) and alcohol |

| Note: These are typical ranges for the functional groups present in this compound.[24][25] |

-

Sample Preparation (KBr Pellet Method): This is a common method for solid samples.[26]

-

Thoroughly grind a small amount (~1 mg) of dry this compound with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[27] KBr is used because it is transparent in the mid-IR range.

-

Transfer the powder to a pellet press and apply high pressure to form a thin, transparent pellet.

-

-

Background Spectrum: Place the empty sample holder (or a blank KBr pellet) in the FT-IR spectrometer and run a background scan. This is subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.

-

Sample Spectrum: Place the this compound KBr pellet in the sample holder and acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: Analyze the resulting spectrum by identifying the characteristic absorption bands and assigning them to the corresponding functional groups within the molecule.

Integrated Spectroscopic Workflow and Data Relationships

The structural elucidation of this compound is not a linear process but an integrated workflow where data from each technique informs the interpretation of the others. The logical flow ensures a comprehensive and accurate structural assignment.

The relationship between different NMR experiments is also crucial. One-dimensional spectra provide the initial list of parts (protons and carbons), while two-dimensional experiments reveal how those parts are connected, much like assembling a puzzle.

Analysis of Photodynamic Properties

For drug development professionals, understanding the mechanism of action is as important as the structure. This compound functions as a photosensitizer by generating reactive oxygen species (ROS) upon light activation. Spectroscopic techniques, particularly those involving light, are central to characterizing this process.

Conclusion

The structural elucidation of this compound is a prime example of the synergy required between multiple modern spectroscopic techniques. UV-Vis and fluorescence spectroscopy provide a rapid assessment of the molecule's characteristic chromophore, while high-resolution mass spectrometry confirms its elemental composition and molecular weight. FT-IR spectroscopy identifies the key functional groups present. Ultimately, a comprehensive suite of 1D and 2D NMR experiments provides the unambiguous, detailed map of atomic connectivity required to confirm the complex perylenequinonoid architecture. This robust analytical foundation is indispensable for researchers in natural products chemistry and is the critical first step for drug development professionals seeking to harness the therapeutic potential of this compound.

References

- 1. Preclinical assessment of this compound and this compound derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. web.pdx.edu [web.pdx.edu]

- 5. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 6. researchgate.net [researchgate.net]

- 7. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. SOP for Analysis on UV- Visible Spectrophotometer | Pharmaguideline [pharmaguideline.com]

- 10. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. google.com [google.com]

- 12. Diagnostic MS/MS fragmentation patterns for the discrimination between Schiff bases and their Amadori or Heyns rearrangement products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. uab.edu [uab.edu]

- 17. pure.psu.edu [pure.psu.edu]

- 18. Comparative Study of Free and Encapsulated this compound on Photophysical-Chemical Properties, Cellular Uptake, Subcellular Distribution, and Phototoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. ossila.com [ossila.com]

- 22. engineering.purdue.edu [engineering.purdue.edu]

- 23. cbic.yale.edu [cbic.yale.edu]

- 24. journals-sathyabama.com [journals-sathyabama.com]

- 25. mdpi.com [mdpi.com]

- 26. jascoinc.com [jascoinc.com]

- 27. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to the Singlet Oxygen Quantum Yield of Hypocrellin B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the singlet oxygen quantum yield of Hypocrellin B, a naturally occurring perylenequinone pigment with significant potential in photodynamic therapy (PDT). Understanding the efficiency of singlet oxygen generation is paramount for the development of effective photosensitizers in clinical applications. This document summarizes key quantitative data, details experimental methodologies for determining the singlet oxygen quantum yield, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Data: Singlet Oxygen Quantum Yield of this compound and its Derivatives

The singlet oxygen quantum yield (ΦΔ) is a measure of the efficiency of a photosensitizer in generating singlet oxygen upon light absorption. This value is highly dependent on the molecular structure of the photosensitizer and its environment, particularly the solvent. The following table summarizes the reported singlet oxygen quantum yields for this compound and its derivatives under various conditions.

| Compound | Solvent | Singlet Oxygen Quantum Yield (ΦΔ) | Reference Compound (ΦΔ) | Citation |

| This compound (HB) | Ethanol | 0.47 | Methylene blue (0.52) | [1][2] |

| This compound-Lanthanum complex | Ethanol | 0.62 | Methylene blue (0.52) | [1][2] |

| Tetra-brominated this compound derivative | CHCl3 | 0.54 | - | [3] |

| Hypocrellins (general) | - | ~0.7 - 0.8 | Photofrin, Chlorin e6 | [4] |

| Ethanolaminated HB (HBEA-R1) | - | 0.60 | - | [5] |

| Butylaminated HB (HBBA-R2) | - | 0.32 | - | [5] |

| 2-(N,N-dimethylamino)-propylamine-HB (HBDP-R1) | - | 0.42 | - | [5] |

| This compound in TX-100 micelles | Aqueous solution | 0.72 | - | [6] |

Experimental Protocols for Determining Singlet Oxygen Quantum Yield

The determination of the singlet oxygen quantum yield can be achieved through direct or indirect methods.

1. Direct Method: Near-Infrared Phosphorescence Detection

This method involves the direct detection of the weak phosphorescence emitted by singlet oxygen (¹O₂) as it decays back to its ground state (³O₂), typically around 1270 nm.[1]

-

Instrumentation : A sensitive near-infrared detector, such as a germanium photodiode, coupled with a spectrometer is required.[7] A pulsed laser is used to excite the photosensitizer.

-

Procedure :

-

Prepare a solution of this compound in the desired solvent.

-

Excite the sample with a laser pulse at a wavelength strongly absorbed by this compound.

-

Measure the time-resolved phosphorescence signal at 1270 nm.

-

The quantum yield is determined by comparing the intensity of the signal from the sample to that of a reference photosensitizer with a known singlet oxygen quantum yield under identical conditions (e.g., methylene blue).[1]

-

The relative quantum yield (ΦΔ) can be calculated using the following equation: ΦΔ (sample) = ΦΔ (reference) * (I_sample / I_reference) * (A_reference / A_sample) where I is the signal intensity at 1270 nm and A is the absorbance at the excitation wavelength.[1]

-

2. Indirect Method: Chemical Trapping

This indirect method relies on a chemical acceptor that reacts specifically with singlet oxygen, leading to a measurable change in its absorption or fluorescence spectrum.[8][9] 9,10-diphenylanthracene (DPA) is a commonly used singlet oxygen quencher.[10]

-

Materials : this compound, a reference photosensitizer (e.g., Rose Bengal), a singlet oxygen acceptor (e.g., DPA), and a suitable solvent.

-

Procedure :

-

Prepare solutions of the sample (this compound) and a reference photosensitizer with known ΦΔ in the chosen solvent, each containing the singlet oxygen acceptor. Ensure the optical densities of the sample and reference solutions are matched at the irradiation wavelength.

-

Saturate the solutions with oxygen.

-

Irradiate the solutions with a monochromatic light source at a wavelength absorbed by the photosensitizers but not by the acceptor.

-

Monitor the decrease in the acceptor's absorbance at a specific wavelength (e.g., 393 nm for DPA) over time.[10]

-

The rate of acceptor degradation is proportional to the rate of singlet oxygen generation.

-

The singlet oxygen quantum yield of the sample can be calculated by comparing the rate of acceptor degradation to that observed with the reference photosensitizer.

-

Visualizations: Mechanisms and Workflows

Mechanism of Singlet Oxygen Generation (Type II Photodynamic Action)

Upon absorption of light, this compound is promoted to an excited singlet state. It can then undergo intersystem crossing to a longer-lived triplet state. This triplet state photosensitizer can transfer its energy to ground state molecular oxygen (³O₂), resulting in the formation of highly reactive singlet oxygen (¹O₂). This is the predominant Type II mechanism of photodynamic therapy.[4][11][12]

Caption: Type II photosensitization mechanism of this compound.

Experimental Workflow for Singlet Oxygen Quantum Yield Determination (Indirect Method)

The following diagram outlines the key steps involved in determining the singlet oxygen quantum yield of this compound using the indirect chemical trapping method.

Caption: Experimental workflow for the indirect method.

Signaling Pathway: this compound-Mediated Photodynamic Therapy-Induced Apoptosis

The singlet oxygen and other reactive oxygen species (ROS) generated by this compound upon photoactivation can induce cell death, primarily through apoptosis. A key pathway involves the mitochondria.

Caption: Mitochondria-mediated apoptotic pathway.[13]

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. pubs.aip.org [pubs.aip.org]

- 3. Photogeneration of singlet oxygen (1O2) and free radicals (Sen*-, O2*-) by tetra-brominated this compound derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Preclinical assessment of this compound and this compound derivatives as sensitizers for photodynamic therapy of cancer: progress update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. nist.gov [nist.gov]

- 8. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Singlet Oxygen Quantum Yield Determination Using Chemical Acceptors | Springer Nature Experiments [experiments.springernature.com]

- 10. par.nsf.gov [par.nsf.gov]

- 11. Hypocrellin: A Natural Photosensitizer and Nano‐Formulation for Enhanced Molecular Targeting of PDT of Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Effects of photodynamic therapy using Red LED-light combined with this compound on apoptotic signaling in cutaneous squamous cell carcinoma A431 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Hypocrellin B: A Technical Guide to Natural Sources, Extraction, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hypocrellin B, a perylenequinone pigment with significant photosensitizing properties, has garnered considerable interest in the scientific community, particularly for its potential applications in photodynamic therapy (PDT). This technical guide provides a comprehensive overview of the natural sources of this compound, detailed methodologies for its extraction and purification, and an exploration of its biological activity, with a focus on the molecular signaling pathways it modulates. Quantitative data on production yields are summarized, and detailed experimental protocols are provided to facilitate further research and development.

Natural Sources of this compound

This compound is a secondary metabolite primarily produced by specific species of fungi. The principal natural sources identified are:

-

Shiraia bambusicola : This parasitic fungus, found on bamboo, is a well-documented producer of hypocrellins, including this compound.[1] The fruiting bodies of the fungus have been the traditional source.

-

Hypocrella bambusae : Another fungus parasitic on bamboo, Hypocrella bambusae is also a significant natural source of this compound.[1]

-

Endophytic Fungi : More recently, research has shown that various endophytic fungi, which reside within the tissues of plants without causing disease, are also capable of producing hypocrellins. This discovery opens up new avenues for sourcing these valuable compounds.

While the fruiting bodies have been the traditional source, modern biotechnological approaches are shifting towards submerged fermentation of the fungal mycelia. This method offers a more controlled and scalable production process, independent of the natural lifecycle of the host plant and fungus.

Extraction and Purification of this compound

The extraction and purification of this compound from its fungal sources is a multi-step process that requires careful optimization of various parameters to maximize yield and purity.

Extraction from Fungal Mycelia (Submerged Fermentation)

Submerged fermentation of Shiraia bambusicola or other producing strains is the preferred method for large-scale production.

Experimental Protocol: Mycelial Culture and Extraction

-

Inoculum Preparation : Aseptically transfer a culture of the desired fungal strain (e.g., Shiraia bambusicola) to a potato dextrose agar (PDA) plate and incubate at 25-28°C for 7-10 days.

-

Submerged Fermentation : Transfer plugs of the agar culture into a liquid fermentation medium (e.g., Potato Dextrose Broth - PDB) in an Erlenmeyer flask. Incubate at 25-28°C on a rotary shaker at approximately 150 rpm for 10-14 days.

-

Mycelia Harvesting : Separate the mycelia from the fermentation broth by filtration or centrifugation.

-

Drying : The harvested mycelia are typically lyophilized (freeze-dried) or oven-dried at a low temperature (e.g., 40-50°C) to remove moisture.

-

Extraction :

-

The dried and powdered mycelia are extracted with an organic solvent. Common solvents include methanol, ethanol, or acetone.

-

The extraction can be performed using various techniques such as maceration, Soxhlet extraction, or ultrasound-assisted extraction to enhance efficiency.

-

A typical solvent-to-solid ratio is 10:1 to 20:1 (v/w). The extraction is usually carried out for several hours.

-

-

Crude Extract Preparation : The solvent is evaporated under reduced pressure to yield a crude extract rich in hypocrellins.

Purification of this compound

The crude extract contains a mixture of compounds, including different hypocrellin analogues. Purification is essential to isolate this compound.

Experimental Protocol: Purification by High-Speed Countercurrent Chromatography (HSCCC)

A highly effective method for separating hypocrellins is High-Speed Countercurrent Chromatography (HSCCC).[2]

-

Two-Phase Solvent System Preparation : An optimized two-phase solvent system is crucial for successful separation. A reported effective system consists of petroleum ether/ethyl acetate/methanol/water (7:3:5.5:4.5, v/v/v/v).[2] For enhanced separation of hypocrellins, cupric chloride can be added as a complexing agent to the lower aqueous phase at a concentration of 0.01 mol/L, with the pH adjusted to 2.45.[2]

-

HSCCC Operation :

-

The HSCCC column is first filled with the stationary phase (the upper phase of the solvent system).

-

The apparatus is then rotated at a specific speed (e.g., 800-1000 rpm).

-

The mobile phase (the lower phase) is pumped through the column at a defined flow rate.

-

The crude extract, dissolved in a small volume of the solvent system, is injected into the column.

-

-

Fraction Collection and Analysis : The eluent is collected in fractions. Each fraction is analyzed by a suitable method, such as High-Performance Liquid Chromatography (HPLC), to identify the fractions containing pure this compound.

-

Final Purification : The fractions containing pure this compound are pooled, and the solvent is evaporated to obtain the purified compound.

Quantitative Data on Hypocrellin Production

The yield of hypocrellins can vary significantly depending on the fungal strain, culture conditions, and extraction method. The following table summarizes reported yields of hypocrellins from various sources and methods. It is important to note that many studies report the total hypocrellin yield or the yield of Hypocrellin A, which is often the most abundant analogue.

| Fungal Source | Production Method | Compound(s) | Yield | Reference |

| Shiraia bambusicola | Submerged Fermentation | Hypocrellins | 0.05 - 2.94 mg/g (mycelium) | [1] |

| Hypocrella bambusae | Fruiting Bodies | This compound | 0.377 - 0.815 mg/g | [1] |

| Shiraia bambusicola | HSCCC Purification | This compound | 10.8 mg from 1.2 g crude extract | [2][3] |

Biological Activity and Signaling Pathways

This compound's primary biological significance lies in its potent photosensitizing activity, making it a promising agent for photodynamic therapy (PDT) in cancer treatment.

Mechanism of Photodynamic Action

Upon activation by light of a specific wavelength (typically in the visible range), this compound transitions to an excited triplet state. This excited molecule can then react with molecular oxygen via two main pathways:

-

Type I Reaction : The excited photosensitizer can react directly with a substrate, such as a biological molecule, to produce radical ions, which then react with oxygen to form reactive oxygen species (ROS).

-

Type II Reaction : The excited photosensitizer can directly transfer its energy to ground-state molecular oxygen, generating highly reactive singlet oxygen (¹O₂).

Both pathways result in the generation of ROS, which are highly cytotoxic and can induce cell death in the targeted tissue.

Cellular Signaling Pathways Modulated by this compound-PDT

The ROS generated by this compound-mediated PDT can induce cellular damage and trigger various signaling pathways, ultimately leading to apoptosis (programmed cell death) of cancer cells.

Mitochondria-Mediated Apoptosis:

A primary target of this compound-PDT is the mitochondria. The generated ROS can lead to:

-

Mitochondrial Damage : This includes damage to the mitochondrial membrane, leading to a decrease in the mitochondrial membrane potential.[4]

-

Release of Cytochrome c : The damaged mitochondrial membrane releases cytochrome c into the cytoplasm.[5]

-

Caspase Activation : Cytoplasmic cytochrome c activates a cascade of caspases, which are proteases that execute the apoptotic program. This includes the activation of initiator caspase-9 and effector caspase-3.[5]

-

Apoptosis : The activation of effector caspases leads to the cleavage of various cellular substrates, resulting in the characteristic morphological and biochemical changes of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[6]

Other Implicated Signaling Pathways:

-

NF-κB Pathway : Photodynamic therapy can lead to the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which is involved in the cellular response to stress and can influence cell survival and apoptosis.[4]

-

MAPK Pathway : The mitogen-activated protein kinase (MAPK) signaling pathway is another crucial pathway that can be activated by the oxidative stress induced by PDT.[4]

Visualizations

Experimental Workflow for this compound Extraction and Purification

Caption: Workflow for the extraction and purification of this compound.

Signaling Pathway of this compound-Induced Apoptosis in Photodynamic Therapy

Caption: this compound-PDT induced apoptosis signaling pathway.

References

- 1. Production of fungal hypocrellin photosensitizers: Exploiting bambusicolous fungi and elicitation strategies in mycelium cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Purification of hypocrellins from Shiraia bambusicola by coordinated high-speed countercurrent chromatography using cupric chloride as a complexing agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Advancing Photodynamic Therapy with Nano-Conjugated Hypocrellin: Mechanisms and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypocrellin A-based photodynamic action induces apoptosis in A549 cells through ROS-mediated mitochondrial signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effect of photodynamic therapy with this compound on apoptosis, adhesion, and migration of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Hypocrellin B in Cell Culture Photodynamic Therapy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hypocrellin B (HB) is a naturally occurring perylenequinone pigment isolated from the fungus Hypocrella bambusae. It functions as a potent photosensitizer in photodynamic therapy (PDT), a non-invasive therapeutic strategy that utilizes light and a photosensitizing agent to induce cell death, primarily in cancerous or infected cells. Upon activation by light of a specific wavelength, this compound generates reactive oxygen species (ROS), which in turn trigger cellular apoptosis and necrosis.[1][2][3] These application notes provide a comprehensive overview and detailed protocols for the use of this compound in cell culture-based photodynamic therapy research.

Mechanism of Action

This compound-mediated PDT primarily relies on the production of cytotoxic ROS. This process is initiated when this compound absorbs photons, transitioning to an excited singlet state and then to a longer-lived triplet state.[4] From this triplet state, it can initiate two types of photochemical reactions:

-

Type I Reaction: The excited photosensitizer reacts directly with biomolecules through electron transfer, producing superoxide anions, hydroxyl radicals, and hydrogen peroxide.[1][4]

-

Type II Reaction: The excited photosensitizer transfers its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂).[1][4][5] This is often the dominant pathway in oxygen-rich environments.[2]

These ROS induce oxidative stress, leading to damage of cellular components such as lipids, proteins, and nucleic acids. A primary target of this compound-PDT is the mitochondria, leading to the disruption of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptosis.[4][6][7]

Data Presentation: Experimental Parameters

The following table summarizes key experimental parameters for this compound-PDT in various cancer cell lines as reported in the literature. This data can serve as a starting point for designing and optimizing experiments.

| Cell Line | This compound Concentration | Incubation Time | Light Source | Wavelength (nm) | Light Dose (J/cm²) | Observed Effects | Reference |

| HO-8910 (Ovarian Cancer) | 2.5 µM | 5 hours | LED | 470 | 1 | Increased apoptosis (16.4% early, 24.67% late), inhibited cell adhesion (53.2% inhibition) and migration. | [8][9] |

| A549 (Lung Cancer) | IC50: 33.82 ng/mL | Not Specified | Not Specified | Not Specified | Not Specified | Induced apoptosis. | [1] |

| A549 (Lung Cancer) | Various concentrations | 4 hours | LED | 470 | 5 | Decreased cell viability, increased cytotoxicity, induction of apoptosis through a mitochondria-mediated pathway. | [10][11] |

| A431 (Skin Squamous Cell Carcinoma) | Optimal concentrations determined via CCK-8 assay | Not Specified | Red LED | Not Specified | Not Specified | Inhibited proliferation, induced nuclear fragmentation and apoptosis via a mitochondria-mediated pathway. | [6][7][12] |

| HepG2 (Hepatocellular Carcinoma) | IC50: 3.10 µM | Not Specified | Not Specified | Not Specified | Not Specified | Induced apoptosis via activation of caspase-3 and -9. | [6] |